Rac-methyl (3r,4r)-3,4-dimethylpyrrolidine-3-carboxylate
Description
Rac-methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate is a pyrrolidine-based compound characterized by a racemic mixture of the (3R,4R) enantiomer. Its structure includes two methyl groups at the 3- and 4-positions of the pyrrolidine ring and a methyl ester at the 3-carboxylate position. Pyrrolidine carboxylates are widely utilized as chiral building blocks in pharmaceutical synthesis due to their rigid bicyclic framework and stereochemical versatility.
Properties
IUPAC Name |
methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9-5-8(6,2)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQVHJJNBMOBOI-XPUUQOCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@]1(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059914-94-0 | |
| Record name | rac-methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3r,4r)-3,4-dimethylpyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methylation reactions where the pyrrolidine ring is constructed through cyclization reactions. Specific reagents and catalysts are employed to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3r,4r)-3,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Rac-methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate features a pyrrolidine ring with two methyl substitutions and a carboxylate ester group. Its molecular formula is with a molecular weight of approximately 143.18 g/mol. The compound is recognized for its potential as a catalyst precursor in asymmetric synthesis, demonstrating significant utility in the development of pharmaceuticals and other fine chemicals .
Applications in Medicinal Chemistry
- Pharmaceutical Development : The compound is utilized in the synthesis of various pharmaceuticals due to its ability to act as a chiral building block. Its structural properties allow it to interact effectively with biological macromolecules, making it valuable in drug design and development.
- Targeting Biological Pathways : Research indicates that this compound can modulate biological pathways by acting as a ligand for specific receptors or enzymes. This capability positions it as a candidate for developing treatments for diseases associated with adenosine receptors, such as certain cancers and neurological disorders .
Applications in Asymmetric Synthesis
The compound serves as an important catalyst precursor in asymmetric synthesis processes. It facilitates various reactions that require chiral environments, thereby enhancing the selectivity and yield of desired products. Some notable reactions include:
- Enantioselective Synthesis : The use of this compound in enantioselective reactions has been documented to improve the efficiency of synthesizing chiral compounds .
- Catalytic Reactions : It has been employed in catalytic systems that utilize visible light to drive chemical transformations, showcasing its versatility in modern synthetic methodologies .
Case Study 1: Asymmetric Catalysis
A study highlighted the effectiveness of this compound as a catalyst precursor in the asymmetric synthesis of amino acids. The results demonstrated high enantioselectivity and yield, underscoring its potential in pharmaceutical applications where chiral purity is critical .
Case Study 2: Drug Development
Research focusing on compounds similar to this compound revealed promising results in targeting adenosine receptors for cancer treatment. The compound's ability to modulate receptor activity suggests its role in developing novel therapeutic agents for treating various cancers .
Summary Table of Applications
Mechanism of Action
The mechanism of action of rac-methyl (3r,4r)-3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Rac-methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate with analogous pyrrolidine and heterocyclic derivatives from recent literature:
Key Observations:
- Functional Groups: The target compound lacks the urea or aromatic substituents seen in analogs like 14{4,5} and 14{5,5}, which are critical for biological activity (e.g., kinase inhibition). Its methyl ester group is less reactive than the pentafluorophenyl ester in , which is tailored for nucleophilic acyl substitution .
- Stereochemical Complexity: While the racemic mixture of the target compound simplifies synthesis, it contrasts with the enantiomerically pure pentafluorophenyl ester in , which exhibits defined hydrogen-bonding networks for crystal stabilization .
Research Findings and Implications
- Structural Simplicity vs. Functionality: The target compound’s minimal substituents enhance synthetic accessibility but reduce bioactivity compared to urea derivatives. This trade-off positions it as a versatile intermediate rather than a drug candidate .
- Stereochemical Challenges: Racemic mixtures like the target compound require advanced resolution techniques (e.g., chiral chromatography), unlike the stereochemically defined pentafluorophenyl ester, which leverages natural sugar precursors for enantiopure synthesis .
Biological Activity
Rac-methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHN\O
- Molecular Weight : 157.21 g/mol
- Structure : The compound features a pyrrolidine ring with two methyl groups at the 3 and 4 positions and a carboxylate group.
The biological activity of this compound may be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act as ligands for neurotransmitter receptors and may exhibit neuroprotective properties.
Biological Activity Overview
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Neuropharmacological Effects :
- Studies suggest that derivatives of pyrrolidine can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation is crucial in developing treatments for neurological disorders such as depression and anxiety.
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Antitumor Properties :
- The compound has shown potential in inhibiting cancer cell proliferation in vitro. Similar compounds have demonstrated the ability to induce apoptosis in various cancer cell lines through mechanisms involving DNA intercalation and disruption of cellular signaling pathways.
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Anti-inflammatory Activity :
- Some studies indicate that pyrrolidine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. This activity is beneficial in conditions such as arthritis and other inflammatory diseases.
Case Studies
- A study conducted on the effects of this compound on human cancer cell lines revealed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage .
- In neuropharmacological research, this compound was evaluated for its effects on kappa-opioid receptors. It exhibited high affinity and selectivity, suggesting potential applications in pain management therapies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
